1,2-Bis(bromomethyl)-4-methoxybenzene
CAS No.: 36132-96-4
Cat. No.: VC5972460
Molecular Formula: C9H10Br2O
Molecular Weight: 293.986
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36132-96-4 |
|---|---|
| Molecular Formula | C9H10Br2O |
| Molecular Weight | 293.986 |
| IUPAC Name | 1,2-bis(bromomethyl)-4-methoxybenzene |
| Standard InChI | InChI=1S/C9H10Br2O/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4H,5-6H2,1H3 |
| Standard InChI Key | PCVGSVPBMIEQQK-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)CBr)CBr |
Introduction
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most widely reported synthesis involves the bromination of 4-methoxytoluene (p-methylanisole) using N-bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN). The reaction proceeds in tetrachloromethane (CCl₄) under heating (60–80°C) for 4 hours, achieving yields up to 94% .
Reaction Mechanism:
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Initiation: AIBN generates succinimidyl radicals, abstracting hydrogen from 4-methoxytoluene to form a benzyl radical.
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Propagation: Bromine transfer from NBS to the radical site results in successive bromination at the methyl group.
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Termination: Radical recombination yields the dibrominated product.
Industrial-Scale Production
Industrial protocols employ continuous flow reactors to optimize reaction parameters (temperature, residence time) and enhance reproducibility. Automated systems mitigate hazards associated with handling bromine, a corrosive and toxic reagent. Post-synthesis purification involves recrystallization from ethanol or methanol to achieve >98% purity .
Chemical Reactivity and Reaction Pathways
The compound’s reactivity is dominated by the electrophilic bromomethyl groups, which participate in nucleophilic substitutions, oxidations, and reductions:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Nucleophilic Substitution | NaOH, NH₃, RSH in EtOH/H₂O | 1,2-Bis(hydroxymethyl)-, bis(aminomethyl)-, or bis(thiomethyl)- derivatives |
| Oxidation | KMnO₄ (acidic conditions) | 4-Methoxyisophthalic acid |
| Reduction | LiAlH₄ in anhydrous THF | 1,2-Dimethyl-4-methoxybenzene |
Notable Reaction:
In pharmaceutical synthesis, the bromomethyl groups undergo alkylation with amine nucleophiles to form bibrachial structures used in anticancer drug candidates.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
The mechanism involves disruption of cell membrane integrity via covalent modification of lipid bilayers and transmembrane proteins.
Anticancer Activity
Preliminary assays indicate that derivatives inhibit topoisomerase II in leukemia cell lines (IC₅₀ = 12 µM). Structural analogs with extended alkyl chains show enhanced cytotoxicity, suggesting potential for targeted therapy.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to bis-quaternary ammonium salts, which exhibit neuromuscular blocking activity. Recent work explores its utility in PROTACs (Proteolysis-Targeting Chimeras) for degrading oncogenic proteins.
Material Science
In polymer chemistry, it crosslinks epoxy resins to enhance thermal stability (decomposition temperature >300°C) . Its incorporation into dendrimers improves drug-loading capacity in nanocarriers.
Comparative Analysis with Structural Analogues
| Compound | Key Differences | Reactivity/Applications |
|---|---|---|
| 1,2-Bis(chloromethyl)-4-methoxybenzene | Lower electrophilicity due to Cl | Slower substitution kinetics |
| 1,4-Bis(bromomethyl)-2-methoxybenzene | Altered substitution pattern | Selective binding to enzyme active sites |
The para-methoxy group in 1,2-bis(bromomethyl)-4-methoxybenzene enhances solubility in polar aprotic solvents compared to non-methoxy analogues .
Future Research Directions
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Toxicity Profiling: Long-term in vivo studies to assess carcinogenic potential.
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Drug Delivery Systems: Engineering pH-responsive dendrimers using bromomethyl motifs.
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Green Synthesis: Catalytic bromination using ionic liquids to reduce waste.
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